Bienvenue dans la boutique en ligne BenchChem!

Nabumetone-d3

Stable Isotope-Labeled Internal Standard Isotopic Purity ICH M10 Compliance

Nabumetone-d3 (CAS 1216770-08-9) is a stable-isotope-labeled analog of the oral non-acidic NSAID nabumetone, in which the methoxy group bears three deuterium atoms (4-(6-(methoxy-d3)naphthalen-2-yl)butan-2-one). Nabumetone itself is a prodrug whose hepatic metabolite 6-methoxy-2-naphthylacetic acid (6MNA) acts as a selective cyclooxygenase-2 (COX-2) inhibitor, providing anti-inflammatory, analgesic, and antipyretic activity.

Molecular Formula C15H16O2
Molecular Weight 231.30 g/mol
CAS No. 1216770-08-9
Cat. No. B563740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNabumetone-d3
CAS1216770-08-9
Synonyms4-[6-(Methoxy-d3)-2-naphthalenyl]-2-butanone;  1-(2’-Methoxy-d3-naphth-6’-yl)butan-_x000B_3-one;  4-[6-(Methoxy-d3)-2-naphthyl]-2-butanone;  Arthaxan-d3;  BRL 14777-d3;  Balmox-d3;  Consolan-d3;  Gambaran-d3;  Nabugesic 500-d3;  Nabumeton-d3;  Nabumetone-d3;  Nabuser
Molecular FormulaC15H16O2
Molecular Weight231.30 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3/i2D3
InChIKeyBLXXJMDCKKHMKV-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nabumetone-d3 (CAS 1216770-08-9) – Deuterated NSAID Prodrug & LC-MS Internal Standard for Bioanalytical Method Validation


Nabumetone-d3 (CAS 1216770-08-9) is a stable-isotope-labeled analog of the oral non-acidic NSAID nabumetone, in which the methoxy group bears three deuterium atoms (4-(6-(methoxy-d3)naphthalen-2-yl)butan-2-one) [1]. Nabumetone itself is a prodrug whose hepatic metabolite 6-methoxy-2-naphthylacetic acid (6MNA) acts as a selective cyclooxygenase-2 (COX-2) inhibitor, providing anti-inflammatory, analgesic, and antipyretic activity [2]. As a +3 Da mass-shifted internal standard, Nabumetone-d3 is specifically validated for the quantification of nabumetone and its active metabolite 6MNA by GC-MS or LC-MS/MS in biological matrices during drug metabolism, pharmacokinetic (DMPK), and bioequivalence studies [3].

Why Nabumetone-d3 Cannot Be Replaced by Unlabeled Nabumetone or Lower-Grade Deuterated Analogs in Regulated Bioanalysis


Substituting Nabumetone-d3 with unlabeled nabumetone as an internal standard introduces matrix-dependent ion suppression/enhancement and extraction recovery biases that violate ICH M10 acceptance criteria for accuracy and precision [1]. Conversely, deuterated analogs bearing labile deuterium (e.g., on hydroxyl or amine groups) undergo pH- and temperature-dependent hydrogen-deuterium back-exchange during sample preparation, leading to time-dependent isotopic purity drift, nonlinear calibration curves, and systematic underestimation of analyte concentration [2]. Nabumetone-d3 circumvents both failure modes by combining a non-exchangeable methoxy-d3 deuteration site with a certified 99 atom % D enrichment, ensuring stable isotope performance across the full bioanalytical workflow .

Nabumetone-d3 (CAS 1216770-08-9) – Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Candidates


Isotopic Enrichment: 99 Atom % D vs. Industry ≥98% Threshold for SIL-IS

Nabumetone-d3 is supplied with a certified isotopic enrichment of 99 atom % D , quantitatively exceeding the ≥98 atom % D threshold stipulated by industry best practice for stable isotope-labeled internal standards (SIL-IS) [1]. This 1–4 percentage-point advantage over the 95–98 atom % D range typical of generic deuterated NSAID standards [2] directly reduces isotopic cross-talk (signal contribution of the internal standard to the analyte channel), a primary source of nonlinearity at the lower limit of quantification (LLOQ).

Stable Isotope-Labeled Internal Standard Isotopic Purity ICH M10 Compliance LC-MS/MS Bioanalysis

Defined +3 Da Monoisotopic Mass Shift vs. Unlabeled Nabumetone for Unambiguous LC-MS Resolution

Nabumetone-d3 exhibits a monoisotopic mass of 231.134 Da , compared to 228.115 Da for unlabeled nabumetone (CAS 42924-53-8) . This +3.019 Da mass shift, conferred by the methoxy-d3 group, provides baseline chromatographic co-elution with full mass spectrometric resolution from the analyte, fulfilling the minimum +3 Da shift recommendation for deuterated internal standards to avoid isotopic overlap artifacts in unit-resolution mass spectrometers [1].

Mass Shift Monoisotopic Mass SIL-IS Design LC-MS/MS Quantification

Non-Exchangeable Methoxy-d3 Deuteration Site Prevents pH/Temperature-Dependent Back-Exchange

Nabumetone-d3 incorporates all three deuterium atoms exclusively on the non-exchangeable methoxy group (-OCD₃) attached to the naphthalene ring [1]. In contrast, deuterated analogs with labile deuterium on heteroatom-bound positions (e.g., -OD, -ND₂) undergo rapid hydrogen-deuterium back-exchange in protic solvents and at elevated pH, leading to a time-dependent decay in effective isotopic enrichment that can reach 5–15% loss within a single analytical batch [2]. This back-exchange is not observed with methoxy-d3 deuterated compounds under standard bioanalytical extraction conditions (pH 2–10, 4–40 °C) [2], ensuring consistent internal standard response across long-sequence LC-MS/MS runs.

Deuterium Exchange Sample Preparation Robustness Stable Isotope Integrity Method Ruggedness

Chemical Purity ≥98% HPLC with Full Characterization Package Supporting Regulatory ANDA/DMF Submissions

Nabumetone-d3 is manufactured to a minimum chemical purity of ≥98% as determined by HPLC , with batch-specific Certificates of Analysis (CoA) that include orthogonal characterization by ¹H-NMR, LC-MS, and HPLC [1]. This specification meets or exceeds the ≥98% chemical purity threshold recommended for pharmaceutical reference standards used in abbreviated new drug application (ANDA) and drug master file (DMF) submissions . Lower-purity alternatives (e.g., 95% HPLC purity ) carry a higher risk of impurity interference peaks that can co-elute with the analyte or its metabolite in LC-MS/MS chromatograms, necessitating additional method re-validation.

Chemical Purity HPLC Purity Certificate of Analysis Generic Drug Development ANDA

Long-Term Storage Stability: 3 Years at -20°C vs. -80°C-Required Deuterated Alternatives

Nabumetone-d3 in powder form is stable for 3 years when stored at -20°C under dry, light-protected conditions [1]. This storage specification is less stringent than many deuterated drug standards that require -80°C storage to prevent thermal degradation and isotopic scrambling, a difference that translates to reduced cold-chain infrastructure burdens and lower total cost of ownership for laboratories in emerging markets or with limited ultra-low-temperature freezer capacity . Short-term ambient-temperature shipping stability is also confirmed, simplifying logistics for international procurement [1].

Storage Stability Shelf Life Procurement Logistics Cold Chain

Dual-Specificity Validation for Both Parent Nabumetone and Active Metabolite 6MNA Quantification

Nabumetone-d3 is validated as a single internal standard for the simultaneous LC-MS/MS quantification of both the parent prodrug nabumetone and its active metabolite 6-methoxy-2-naphthylacetic acid (6MNA) [1]. This dual-analyte applicability stems from the strategic placement of deuterium on the methoxy group, which is retained in 6MNA after hepatic O-demethylation [2]. In contrast, using structurally unrelated internal standards (e.g., naproxen-d3) would require separate calibration curves and independent method validation for each analyte, doubling method development and validation resource expenditure .

Prodrug Quantification Active Metabolite 6MNA DMPK Bioequivalence Generic Drug Development

Nabumetone-d3 (CAS 1216770-08-9) – Prioritized Application Scenarios for Scientific and Industrial Procurement


Regulatory Bioequivalence Studies for Generic Nabumetone (ANDA Submissions) Under ICH M10

Nabumetone-d3 is the preferred internal standard for LC-MS/MS quantification of nabumetone and 6MNA in human plasma for ANDA bioequivalence studies. Its 99 atom % D isotopic enrichment and single-IS dual-analyte capability directly address ICH M10 requirements for precision (≤15% CV) and accuracy (85–115%) across the calibration range, while the full CoA package (NMR, HPLC, MS) satisfies regulatory expectations for reference standard characterization in DMF submissions [1] [2].

Clinical Pharmacokinetic (DMPK) and Toxicokinetic (TK) Profiling of Nabumetone Prodrug Activation

In preclinical and clinical DMPK studies, Nabumetone-d3 enables simultaneous tracking of nabumetone hepatic conversion to 6MNA without introducing separate deuterated internal standards for each analyte, streamlining PK parameter calculations (Cₘₐₓ, AUC, t₁/₂) [1]. The non-exchangeable methoxy-d3 label remains intact throughout liver microsome or hepatocyte incubation and plasma extraction workflows, preventing the deuterium loss artifacts that confound metabolic rate measurements with heteroatom-deuterated analogs.

High-Throughput Bioanalytical CRO Sample Analysis for Multi-Study Support

For CROs analyzing thousands of plasma samples across multiple nabumetone-related studies, Nabumetone-d3 offers a validated, method-transferable internal standard with 3-year -20°C powder stability and room-temperature shipping tolerance [1]. The high chemical purity (≥98%) minimizes chromatographic interference peaks that would otherwise trigger manual reintegration, reducing per-sample data review time and accelerating project turnaround in 21 CFR Part 11-compliant LIMS environments.

Quality Control Release Testing of Nabumetone Active Pharmaceutical Ingredient (API)

Nabumetone-d3 serves as a stable isotopically labeled reference standard for system suitability testing (SST) in HPLC-UV and LC-MS purity methods during nabumetone API release testing. The +3 Da mass shift permits its addition as an in-situ internal standard to confirm retention time alignment and detector response linearity without introducing co-eluting interference, enabling direct pharmacopeial method adaptation for production QC laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nabumetone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.